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Compound of Interest

Compound Name: BI-0115

Cat. No.: B10821675 Get Quote

Introduction

BI-0115 is a potent and selective small-molecule inhibitor of the Lectin-like oxidized LDL

receptor-1 (LOX-1), also known as OLR1.[1][2][3] LOX-1 is a key scavenger receptor

expressed on the surface of various cell types, including endothelial cells, and is a primary

receptor for oxidized low-density lipoprotein (oxLDL).[2][4] The binding of oxLDL to LOX-1 on

endothelial cells is a critical initiating event in endothelial dysfunction, promoting inflammatory

responses, oxidative stress, and the progression of atherosclerosis.[4][5][6] BI-0115 presents a

valuable chemical probe for investigating LOX-1 mediated signal transduction and its cellular

consequences in pathogenic processes.[1][2]

Mechanism of Action

Unlike traditional antagonists that block a ligand-binding site, BI-0115 features a unique

mechanism of action. LOX-1 exists as a homodimer on the cell surface.[1][2] BI-0115 functions

by stabilizing a protein-protein interaction between two LOX-1 homodimers.[2][7] Co-

crystallography data reveals that two molecules of BI-0115 facilitate the formation of an

inactive LOX-1 tetramer.[1][7] This tetrameric state prevents the binding and subsequent

internalization of its ligand, oxLDL, effectively blocking downstream signaling.[5][8]
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Caption: Mechanism of BI-0115 action on LOX-1 receptor.
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Quantitative Data and Physicochemical Properties
The following tables summarize the key in vitro activity and properties of BI-0115.

Table 1: In Vitro Biological Activity of BI-0115

Assay Type Parameter Value (µM) Reference

Cellular oxLDL Uptake IC₅₀ 5.4 [1][3][8]

Surface Plasmon

Resonance (SPR)
Kd 4.3 [1][2][8]

Isothermal Titration

Calorimetry (ITC)
Kd 6.99 [1][2][8]

Table 2: Selectivity Profile

Counter Target Parameter Value (µM) Note Reference

Scavenger

Receptor B1

(SR-BI)

IC₅₀ >100

No activity

observed up to

100 µM.

[1][6]

hERG Channel IC₅₀ >10
Good selectivity

against hERG.
[1][2]

Table 3: Physicochemical Properties
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Property Value Reference

Molecular Weight (Da) 287.8 [2]

Solubility @ pH 7 (µg/mL) 0.001 (moderate) [1][2]

Caco-2 Permeability (10⁻⁶

cm/s)
30 (moderate) [1]

Caco-2 Efflux Ratio 0.7 [1]

Microsomal Stability

(Human/Rat/Mouse)
Sub-optimal [1]

Note: Due to its stability profile, BI-0115 is primarily recommended as an in vitro tool.[1]

LOX-1 Signaling in Endothelial Cells & Inhibition by
BI-0115
In endothelial cells, the binding of oxLDL to LOX-1 triggers multiple pro-atherogenic signaling

cascades. This activation leads to the generation of reactive oxygen species (ROS), primarily

through NADPH oxidase.[6][9] The increase in ROS activates redox-sensitive transcription

factors, most notably NF-κB.[9] Activation of NF-κB and other pathways like MAPKs (p38, JNK,

ERK) results in the upregulation of pro-inflammatory cytokines (e.g., IL-6, IL-8) and adhesion

molecules (e.g., ICAM-1, VCAM-1).[6][10] These changes promote monocyte adhesion,

endothelial apoptosis, and overall endothelial dysfunction, which are hallmarks of

atherosclerosis.[9][10] BI-0115, by preventing the initial oxLDL-LOX-1 interaction, blocks these

downstream events.
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Caption: BI-0115 inhibits oxLDL-induced endothelial dysfunction.
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Experimental Protocols
Protocol 1: Inhibition of oxLDL Uptake in Endothelial
Cells
This protocol details the procedure to quantify the inhibitory effect of BI-0115 on the uptake of

fluorescently labeled oxLDL in a monolayer of human endothelial cells.

Materials:

Human endothelial cells (e.g., HUVEC, HAEC)

Endothelial Cell Growth Medium

BI-0115 (dissolved in DMSO)[5]

BI-1580 (negative control, dissolved in DMSO)[1]

Fluorescently labeled oxLDL (e.g., DiI-oxLDL)

Phosphate-Buffered Saline (PBS)

Assay plates (e.g., 96-well black, clear bottom for imaging/fluorescence reading)

Fluorescence microscope or plate reader

Workflow:
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1. Seed Endothelial Cells
(e.g., HUVEC) in 96-well plates
and grow to 90-95% confluence.

2. Pre-treat cells with BI-0115,
negative control BI-1580, or vehicle

(DMSO) for 1 hour at 37°C.

3. Add fluorescently labeled oxLDL
(e.g., DiI-oxLDL) to each well.

4. Incubate for 4 hours at 37°C,
protected from light.

5. Wash cells 3x with PBS
to remove unbound oxLDL.

6. Quantify internalized oxLDL via
fluorescence microscopy or plate reader.

Click to download full resolution via product page

Caption: Workflow for the oxLDL uptake inhibition assay.

Procedure:

Cell Seeding: Seed endothelial cells into a 96-well plate at a density that allows them to

reach 90-95% confluency on the day of the experiment.[11]

Compound Preparation: Prepare serial dilutions of BI-0115 and the negative control BI-1580

in endothelial cell medium. A final concentration range of 0.1 µM to 100 µM is recommended.
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Include a vehicle control (DMSO) at the same final concentration as the highest compound

concentration.

Pre-treatment: Aspirate the culture medium from the cells and add the media containing the

different concentrations of BI-0115, BI-1580, or vehicle. Incubate for 1 hour at 37°C.[12]

oxLDL Stimulation: Add DiI-oxLDL to each well at a final concentration of 5-10 µg/mL.

Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

Washing: Gently aspirate the medium and wash the cells three times with PBS to remove

any unbound DiI-oxLDL.[11]

Quantification: Add fresh PBS or medium to the wells. Measure the fluorescence intensity

using a plate reader (e.g., Ex/Em ~549/565 nm for DiI). Alternatively, capture images using a

fluorescence microscope and quantify the signal intensity per cell using image analysis

software.

Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized

values against the log of the inhibitor concentration and fit a dose-response curve to

determine the IC₅₀ value.

Protocol 2: Endothelial Cell - Monocyte Adhesion Assay
This protocol assesses the functional consequence of LOX-1 inhibition by measuring the

adhesion of monocytes to an oxLDL-stimulated endothelial cell monolayer.

Materials:

Confluent endothelial cell monolayer (as in Protocol 1)

Monocytic cell line (e.g., THP-1, U937)

Fluorescent Calcein-AM dye

BI-0115 and BI-1580 (dissolved in DMSO)

Unlabeled oxLDL
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Assay buffer (e.g., HBSS or medium with 1% BSA)

Workflow:

1. Prepare confluent endothelial
monolayer in a 96-well plate.

2. Pre-treat endothelial cells with
BI-0115, BI-1580, or vehicle

for 1 hour at 37°C.

3. Stimulate endothelial cells with
oxLDL for 6-18 hours to induce
adhesion molecule expression.

5. Add labeled monocytes to the
endothelial monolayer and co-incubate

for 30-60 minutes.

4. Label monocytic cells (e.g., THP-1)
with Calcein-AM dye.

6. Gently wash 3-4x to remove
non-adherent monocytes.

7. Quantify adherent cells by
measuring fluorescence.

Click to download full resolution via product page

Caption: Workflow for the monocyte-endothelial adhesion assay.

Procedure:
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Endothelial Cell Preparation: Grow endothelial cells to full confluency in a 96-well plate.

Pre-treatment: Pre-treat the endothelial monolayer with BI-0115, BI-1580, or vehicle for 1

hour as described in Protocol 1.

Stimulation: Add unlabeled oxLDL (e.g., 50 µg/mL) to the wells (except for the unstimulated

control) and incubate for 6 to 18 hours to allow for the expression of adhesion molecules like

VCAM-1.[10]

Monocyte Labeling: During the last hour of endothelial stimulation, label the monocytic cells

by incubating them with Calcein-AM (e.g., 1-2 µM) for 30 minutes at 37°C. Wash the cells to

remove excess dye and resuspend them in assay buffer.

Co-incubation: Gently wash the endothelial monolayer once with assay buffer. Add the

labeled monocyte suspension (e.g., 1x10⁵ cells/well) to the endothelial cells.

Adhesion: Incubate for 30-60 minutes at 37°C to allow for monocyte adhesion.

Washing: Remove non-adherent monocytes by gently washing the wells 3-4 times with pre-

warmed assay buffer. The washing step is critical and must be performed carefully to avoid

dislodging the endothelial monolayer.

Quantification: After the final wash, add assay buffer to each well and measure the

fluorescence with a plate reader (Ex/Em ~495/515 nm for Calcein-AM).

Data Analysis: Compare the fluorescence intensity of the BI-0115 treated wells to the oxLDL-

stimulated vehicle control to determine the percent inhibition of monocyte adhesion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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